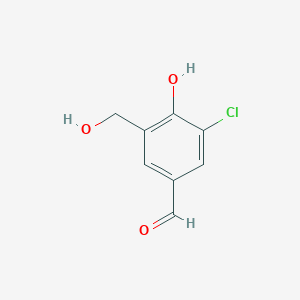
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a hydroxymethyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-5-(hydroxymethyl)benzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the direct hydroxylation of 3-chlorobenzaldehyde using hydroxylating agents like hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-Methoxy-4-hydroxy-5-(hydroxymethyl)benzaldehyde.
Applications De Recherche Scientifique
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The chlorine atom may enhance its lipophilicity, facilitating its penetration into cells and tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Lacks the hydroxymethyl group, making it less hydrophilic.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains methoxy groups instead of chlorine and hydroxymethyl groups, altering its reactivity and solubility.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of chlorine, widely used as a flavoring agent.
Uniqueness
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde is unique due to the presence of both chlorine and hydroxymethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7ClO3 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
3-chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-3,11-12H,4H2 |
Clé InChI |
CXPCLYYJAAHGNF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CO)O)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
![Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate](/img/structure/B13888807.png)
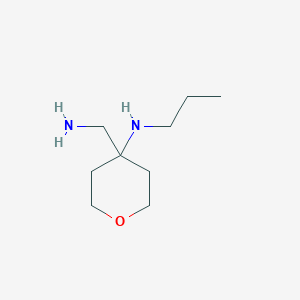
![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
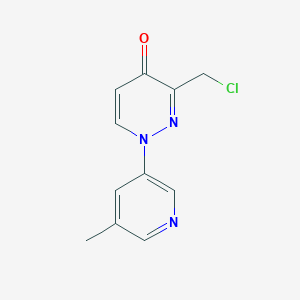
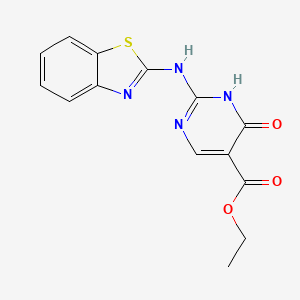
![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)

![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
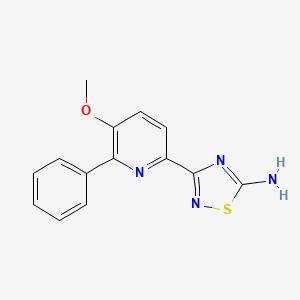
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
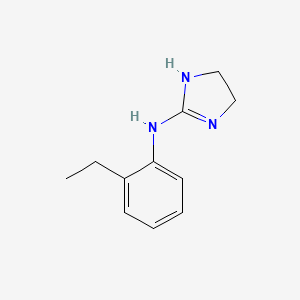
![Methyl 4-[(3,5-dichloro-2,6-dihydroxybenzoyl)amino]benzoate](/img/structure/B13888881.png)
